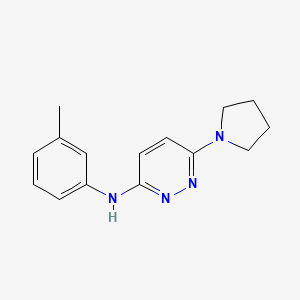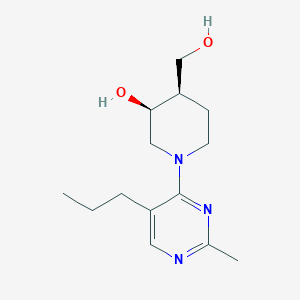![molecular formula C25H26N2O B5490354 3,3-diphenyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5490354.png)
3,3-diphenyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-diphenyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide, commonly known as DPPP, is a synthetic compound that belongs to the class of phenylpropanoids. It is widely used in scientific research due to its unique properties and mechanisms of action.
作用機序
The mechanism of action of DPPP is complex and involves multiple targets. It has been shown to bind to the sigma-1 receptor with high affinity, which leads to the modulation of various cellular functions. DPPP also inhibits the activity of the voltage-gated sodium channel, which results in the inhibition of action potential generation and propagation in neurons.
Biochemical and Physiological Effects:
DPPP has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate calcium signaling, protein folding, and neurotransmitter release through its interaction with the sigma-1 receptor. DPPP also inhibits the activity of the voltage-gated sodium channel, which results in the inhibition of action potential generation and propagation in neurons.
実験室実験の利点と制限
One of the main advantages of using DPPP in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function and regulation of this receptor. However, one limitation of using DPPP is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are many possible future directions for research involving DPPP. One potential direction is to explore the use of DPPP as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the role of DPPP in the modulation of calcium signaling and protein folding, which could have implications for the treatment of various diseases, including cancer and diabetes.
Conclusion:
In conclusion, DPPP is a synthetic compound that has unique properties and mechanisms of action that make it a useful tool for scientific research. It has been shown to have a high affinity for the sigma-1 receptor and to inhibit the activity of the voltage-gated sodium channel. DPPP has a variety of biochemical and physiological effects and has both advantages and limitations for lab experiments. There are many possible future directions for research involving DPPP, including its use as a therapeutic agent for the treatment of various neurological disorders.
合成法
The synthesis of DPPP involves the reaction between 3-bromoacetophenone and 3-(1-pyrrolidinyl)aniline in the presence of a palladium catalyst. The reaction yields DPPP as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
DPPP is widely used in scientific research as a tool to study the function and regulation of various biological processes. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the modulation of various cellular functions, including calcium signaling, protein folding, and neurotransmitter release. DPPP has also been shown to inhibit the activity of the voltage-gated sodium channel, which is involved in the generation and propagation of action potentials in neurons.
特性
IUPAC Name |
3,3-diphenyl-N-(3-pyrrolidin-1-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c28-25(26-22-14-9-15-23(18-22)27-16-7-8-17-27)19-24(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-6,9-15,18,24H,7-8,16-17,19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBYFLXHLGQOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(3-methyl-2-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5490273.png)

![ethyl 2'-amino-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B5490296.png)

![N-{[(2R)-1-ethylpyrrolidin-2-yl]methyl}-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5490310.png)
![2-cyano-3-[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]acrylamide](/img/structure/B5490311.png)
![2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5490318.png)
![6-methyl-3-(4-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5490332.png)
![N,N,4-trimethyl-3-(2-{[(3-methylisoxazol-5-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5490337.png)
![1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane](/img/structure/B5490340.png)

![2-(2,3-dimethylphenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5490346.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5490355.png)
![6-{[5-(4-chlorophenyl)-2-furyl]methylene}-5-imino-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5490371.png)
